Tert-butyl 4-(2-hydroxynicotinoyl)-1,4-diazepane-1-carboxylate
CAS No.: 1355694-47-1
Cat. No.: VC7516319
Molecular Formula: C16H23N3O4
Molecular Weight: 321.377
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1355694-47-1 |
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Molecular Formula | C16H23N3O4 |
Molecular Weight | 321.377 |
IUPAC Name | tert-butyl 4-(2-oxo-1H-pyridine-3-carbonyl)-1,4-diazepane-1-carboxylate |
Standard InChI | InChI=1S/C16H23N3O4/c1-16(2,3)23-15(22)19-9-5-8-18(10-11-19)14(21)12-6-4-7-17-13(12)20/h4,6-7H,5,8-11H2,1-3H3,(H,17,20) |
Standard InChI Key | XPOCSXHVSOTHAY-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCCN(CC1)C(=O)C2=CC=CNC2=O |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound’s structure comprises three key moieties:
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1,4-Diazepane: A seven-membered ring containing two nitrogen atoms at positions 1 and 4. This scaffold is known for its conformational flexibility, enabling interactions with biological targets such as G-protein-coupled receptors (GPCRs) and ion channels .
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2-Hydroxynicotinoyl Group: A pyridine derivative substituted with a hydroxyl group at position 2 and a carbonyl linker. This moiety is structurally analogous to nicotinic acid derivatives, which exhibit antioxidant and metal-chelating properties .
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tert-Butyl Carbamate (Boc): A common protecting group for amines, enhancing solubility and stability during synthetic processes .
The IUPAC name, tert-butyl 4-(2-hydroxynicotinoyl)-1,4-diazepane-1-carboxylate, reflects these components systematically.
Physicochemical Properties
While experimental data for this compound are unavailable, properties can be extrapolated from related structures:
Property | Predicted Value | Basis for Estimation |
---|---|---|
Molecular Weight | ~324.36 g/mol | Sum of atomic masses |
LogP (Partition Coefficient) | 1.2–1.8 | Analogous Boc-protected amines |
Solubility | Moderate in polar solvents | Hydroxyl and carbamate groups |
pKa (Hydroxyl Group) | ~8.5–10.0 | Comparison to phenolic acids |
The Boc group likely enhances lipid solubility, while the hydroxyl and carbamate functionalities contribute to hydrogen-bonding capacity.
Synthetic Pathways and Optimization
Hypothetical Synthesis Routes
A plausible synthesis involves sequential acylation and protection steps:
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Formation of 1,4-Diazepane Core:
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Introduction of 2-Hydroxynicotinoyl Group:
Critical Considerations:
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Steric hindrance from the Boc group may necessitate elevated temperatures or prolonged reaction times.
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The hydroxyl group on nicotinoyl requires protection (e.g., as a silyl ether) during coupling to prevent side reactions.
Yield Optimization Strategies
Based on analogous reactions :
Factor | Optimization Strategy | Expected Impact on Yield |
---|---|---|
Coupling Reagent | Use HATU instead of EDC | +15–20% yield |
Solvent | Replace DMF with THF | Reduced side products |
Temperature | 0°C → RT gradual addition | Improved regioselectivity |
Parameter | Prediction | Rationale |
---|---|---|
GI Absorption | High | Moderate LogP and polarity |
BBB Permeability | Low | Polar surface area >80 Ų |
CYP Inhibition | Unlikely | Lack of aromatic amines |
Ames Mutagenicity | Negative | Absence of alerting structures |
Applications in Drug Discovery
Intermediate in Heterocyclic Synthesis
The Boc group facilitates orthogonal protection strategies in multi-step syntheses. For example, the compound could serve as a precursor to:
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Diazepane-based kinase inhibitors via deprotection and functionalization.
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Metalloproteinase inhibitors by replacing the hydroxyl with a sulfhydryl group.
Case Study: Analogous Compounds
Compound LJI-308 (a 1,4-diazepane derivative with a hydroxypyridine moiety) demonstrated IC₅₀ = 12 nM against PI3Kδ in preclinical studies . Structural parallels suggest tert-butyl 4-(2-hydroxynicotinoyl)-1,4-diazepane-1-carboxylate could be optimized for similar targets.
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